Cas no 2227698-67-9 ((2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol)

(2S)-1-(4-Methoxy-2-nitrophenyl)propan-2-ol is a chiral aromatic alcohol derivative featuring a methoxy and nitro substituent on the phenyl ring. The compound’s stereospecific (2S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its nitro and methoxy functional groups contribute to reactivity in electrophilic and nucleophilic transformations, while the secondary alcohol moiety offers versatility for further derivatization. This intermediate is particularly useful in the synthesis of bioactive molecules, including potential drug candidates, due to its structural rigidity and functional group compatibility. Its well-defined chiral center and stability under standard conditions enhance its utility in precision chemical synthesis.
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol structure
2227698-67-9 structure
Product name:(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
CAS No:2227698-67-9
MF:C10H13NO4
MW:211.214523077011
CID:5978335
PubChem ID:165708708

(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
    • EN300-1798097
    • 2227698-67-9
    • Inchi: 1S/C10H13NO4/c1-7(12)5-8-3-4-9(15-2)6-10(8)11(13)14/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1
    • InChI Key: PWRIQUNGUJMVKF-ZETCQYMHSA-N
    • SMILES: O[C@@H](C)CC1C=CC(=CC=1[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 211.08445790g/mol
  • Monoisotopic Mass: 211.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.3Ų

(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1798097-2.5g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
2.5g
$2940.0 2023-09-19
Enamine
EN300-1798097-0.05g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
0.05g
$1261.0 2023-09-19
Enamine
EN300-1798097-0.1g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
0.1g
$1320.0 2023-09-19
Enamine
EN300-1798097-10.0g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
10g
$6450.0 2023-06-02
Enamine
EN300-1798097-5g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
5g
$4349.0 2023-09-19
Enamine
EN300-1798097-1.0g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
1g
$1500.0 2023-06-02
Enamine
EN300-1798097-1g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
1g
$1500.0 2023-09-19
Enamine
EN300-1798097-10g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
10g
$6450.0 2023-09-19
Enamine
EN300-1798097-0.5g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
0.5g
$1440.0 2023-09-19
Enamine
EN300-1798097-5.0g
(2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol
2227698-67-9
5g
$4349.0 2023-06-02

Additional information on (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol

Latest Research Brief on (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol (CAS: 2227698-67-9) in Chemical Biomedicine

The compound (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol (CAS: 2227698-67-9) has recently garnered significant attention in the field of chemical biomedicine due to its potential applications in drug discovery and development. This chiral secondary alcohol, characterized by a methoxy-substituted nitrophenyl group, has been identified as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in asymmetric synthesis, enzyme inhibition, and as a precursor for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a building block for small-molecule inhibitors targeting protein-protein interactions (PPIs) in oncology. Researchers utilized (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol to develop a series of potent and selective inhibitors of the MDM2-p53 interaction, showing promising in vitro activity against several cancer cell lines. The chiral center at the 2-position was found to be critical for binding affinity, with the (S)-enantiomer exhibiting 10-fold greater potency than its (R)-counterpart.

In the realm of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 2227698-67-9 displayed notable activity against drug-resistant Gram-positive bacteria. The nitro group was shown to participate in redox cycling within bacterial cells, generating reactive oxygen species that contribute to the compound's bactericidal effects. Importantly, the methoxy group at the 4-position was found to modulate both solubility and membrane permeability, addressing a common challenge in anti-infective drug development.

From a synthetic chemistry perspective, recent advances in the catalytic asymmetric synthesis of (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol have been achieved using novel organocatalysts. A 2024 Nature Catalysis paper described an enantioselective Henry reaction followed by reduction that achieved >99% ee with excellent yield. This methodological breakthrough has significant implications for the scalable production of this important chiral building block.

The pharmacokinetic properties of 2227698-67-9 derivatives were investigated in a recent Drug Metabolism and Disposition study (2024), revealing favorable metabolic stability and oral bioavailability in rodent models. The para-methoxy group was found to protect against rapid oxidative metabolism while the nitro group facilitated tissue penetration. These findings support the continued investigation of this scaffold in preclinical development.

Looking forward, several pharmaceutical companies have included (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol derivatives in their pipelines, particularly for oncology and infectious disease indications. The compound's versatility as a synthetic intermediate combined with its favorable physicochemical properties positions it as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its potential in targeted protein degradation and as a warhead for covalent inhibitors.

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